molecular formula C14H18F3NO2S B15130383 (1-Phenyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester

(1-Phenyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester

Cat. No.: B15130383
M. Wt: 321.36 g/mol
InChI Key: FBAQDTJKERSFOZ-UHFFFAOYSA-N
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Description

(1-Phenyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group enhances the compound’s chemical stability and lipophilicity, making it a valuable component in various applications.

Preparation Methods

The synthesis of (1-Phenyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester involves several steps. One common method includes the radical trifluoromethylation of carbon-centered radical intermediates . This process typically requires specific reaction conditions, such as the presence of a photoredox catalyst and visible light . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(1-Phenyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . For example, the compound can be oxidized to form sulfoxides or sulfones, and it can undergo nucleophilic substitution to introduce different functional groups. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of (1-Phenyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity or receptor binding . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(1-Phenyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester can be compared to other similar compounds, such as sulfonimidates and triflamides . These compounds also feature sulfur-containing functional groups and are used in various chemical and biological applications. the presence of the trifluoromethyl group in this compound provides unique properties, such as increased chemical stability and lipophilicity, which distinguish it from other similar compounds.

Properties

Molecular Formula

C14H18F3NO2S

Molecular Weight

321.36 g/mol

IUPAC Name

tert-butyl N-[1-phenyl-2-(trifluoromethylsulfanyl)ethyl]carbamate

InChI

InChI=1S/C14H18F3NO2S/c1-13(2,3)20-12(19)18-11(9-21-14(15,16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,18,19)

InChI Key

FBAQDTJKERSFOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC(F)(F)F)C1=CC=CC=C1

Origin of Product

United States

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